AT-56 is a synthetic compound primarily studied for its interactions with various biological systems, particularly in the context of prostaglandin D synthase. Its molecular weight is approximately 406.53 g/mol, and it appears as a white solid with a minimum purity of over 98% when analyzed . The compound has garnered attention for its potential applications in biochemistry and pharmacology, particularly due to its binding properties and structural characteristics.
AT-56 is classified as a small molecule compound that interacts with specific proteins in biological systems. It has been investigated in studies focusing on the binding interactions with lipocalin-type prostaglandin D synthase, which plays a crucial role in inflammatory processes and various physiological functions . The compound's classification falls under synthetic organic compounds used in biochemical research.
The synthesis of AT-56 typically involves organic synthesis techniques that may include multi-step reactions to achieve the desired molecular structure. While specific synthesis protocols for AT-56 are not detailed in the available literature, similar compounds often utilize methods such as:
The exact synthetic pathway for AT-56 may involve the use of various reagents and solvents, depending on the functional groups present in the target molecule. Researchers often optimize reaction conditions such as temperature, time, and concentration to maximize yield and purity.
The molecular structure of AT-56 can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths and angles.
The structural analysis reveals that AT-56 possesses specific functional groups that are critical for its biological activity. The binding site interactions with lipocalin-type prostaglandin D synthase have been characterized through NMR studies, highlighting how structural features influence binding affinity .
AT-56 undergoes various chemical reactions typical of small organic molecules. These may include:
The reactivity of AT-56 is influenced by its functional groups, which dictate how it interacts with other molecules. Characterization techniques such as mass spectrometry and infrared spectroscopy are commonly employed to analyze these reactions and confirm product formation.
The mechanism of action for AT-56 involves its binding to lipocalin-type prostaglandin D synthase, leading to modulation of enzymatic activity. This interaction can influence pathways related to inflammation and pain response.
Studies utilizing NMR have shown that AT-56 binds at specific sites within the enzyme, altering its conformation and potentially affecting its catalytic efficiency . This biochemical interaction underscores the importance of structural compatibility between AT-56 and its target protein.
AT-56 is characterized by:
Chemical properties include:
Relevant analyses may include thermal stability assessments or solubility tests under varying pH conditions to determine practical applications in biological systems.
AT-56 has significant potential applications in scientific research, particularly in:
Research continues to explore further applications of AT-56 within pharmacology, potentially leading to novel therapeutic agents targeting inflammatory diseases.
AT-56 (4-dibenzo[a,d]cyclohepten-5-ylidene-1-[4-(2H-tetrazol-5-yl)-butyl]-piperidine) is a selective inhibitor targeting lipocalin-type prostaglandin D synthase (L-PGDS), a member of the lipocalin protein family characterized by a β-barrel structure with a hydrophobic ligand-binding cavity. Unlike hematopoietic PGD synthase (H-PGDS), which belongs to the glutathione S-transferase superfamily, L-PGDS exhibits distinct structural and functional properties [2] [3]. AT-56 inhibits human and mouse L-PGDS isoforms in a concentration-dependent manner (3–250 μM) but shows no activity against H-PGDS, even at maximal concentrations [1] [3]. This selectivity arises from AT-56's specific occupancy of L-PGDS's catalytic pocket, as confirmed by nuclear magnetic resonance (NMR) titration studies. These analyses revealed that AT-56 binds within the substrate-binding cleft without interacting with the retinoid-binding pocket—a key feature distinguishing L-PGDS from other lipocalins [1] [3].
Table 1: Isoform Selectivity Profile of AT-56
Enzyme | Inhibition by AT-56 | Concentration Range Tested |
---|---|---|
L-PGDS (Human/Mouse) | Yes (Concentration-dependent) | 3–250 μM |
H-PGDS | No | Up to 250 μM |
Cyclooxygenase-1 (COX-1) | No | Not specified |
Cyclooxygenase-2 (COX-2) | No | Not specified |
Microsomal PGE Synthase-1 | No | Not specified |
AT-56 functions as a competitive inhibitor of L-PGDS, directly antagonizing the binding of the endogenous substrate prostaglandin H₂ (PGH₂). Kinetic analyses demonstrate that AT-56 competes with PGH₂ (Kₘ = 14 μM) at the enzyme's active site, exhibiting a Kᵢ value of 75 μM [1] [3] [9]. This competitive mechanism is evidenced by:
Table 2: Kinetic Parameters of AT-56-Mediated L-PGDS Inhibition
Parameter | Value | Experimental Context |
---|---|---|
Kᵢ | 75 μM | Competitive inhibition vs. PGH₂ |
IC₅₀ (cellular) | 3 μM | TE-671 cells + A23187 stimulation |
Kₘ (PGH₂) | 14 μM | Human L-PGDS |
Though AT-56 binds orthosterically to the PGH₂ pocket, it indirectly modulates L-PGDS's interactions with cofactors and ligands through allosteric crosstalk. L-PGDS possesses dual functional pockets: (1) a catalytic site for PGH₂ isomerization, and (2) a retinoid-binding pocket for transporting lipophilic molecules like retinoic acid (Kd < 100 nM) [2] [4]. Key mechanistic insights include:
AT-56 exhibits exceptional selectivity for L-PGDS within the arachidonic acid metabolic cascade:
Table 3: Pathway Selectivity of AT-56 in Experimental Models
Model System | Observation | Mechanistic Implication |
---|---|---|
H-PGDS KO mice (brain injury) | ↓ PGD₂ (40% residual); no change in PGE₂/PGF₂α | CNS-specific L-PGDS inhibition |
Human L-PGDS-TG mice (asthma) | ↓ Eosinophils/monocytes in BAL fluid | Anti-inflammatory specificity |
MEG-01S cells (H-PGDS+) | No PGD₂ reduction | H-PGDS resistance |
Concluding Remarks
AT-56 represents a pharmacologically unique tool for dissecting L-PGDS-specific functions in PGD₂-dependent processes. Its orthosteric competition with PGH₂, combined with isoform and pathway selectivity, enables precise suppression of L-PGDS-mediated inflammation and CNS responses without perturbing broader prostaglandin networks or non-enzymatic chaperone functions. Future studies leveraging AT-56 should clarify the therapeutic implications of targeted L-PGDS inhibition in sleep regulation, neuroinflammation, and allergic pathophysiology.
Chemical Compounds Mentioned:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1